5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The compound 5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (molecular formula: C₂₂H₂₂F₂N₄O₃; molecular weight: 428.44 g/mol) is a triazolone derivative characterized by a piperidine core substituted with a 2,6-difluorobenzoyl group and a 4-methoxybenzyl moiety . The structural complexity of this compound, including its fluorine and methoxy substituents, suggests tailored interactions with biological targets such as fatty acid synthase (FAS) components .
Properties
IUPAC Name |
3-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O3/c1-31-16-7-5-14(6-8-16)13-28-20(25-26-22(28)30)15-9-11-27(12-10-15)21(29)19-17(23)3-2-4-18(19)24/h2-8,15H,9-13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REETZEOROASGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 1775561-05-1) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H22F2N4O3
- Molecular Weight : 428.44 g/mol
- Structure : The compound features a triazole ring fused with a piperidine moiety and substituted aromatic groups which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to the one have shown:
- Inhibition against Bacteria : Studies demonstrate moderate to strong activity against various bacterial strains. For instance, compounds with similar piperidine structures have been tested against Salmonella typhi and Bacillus subtilis, showing promising results in inhibiting bacterial growth .
Enzyme Inhibition
The compound is also investigated for its enzyme inhibitory effects:
- Acetylcholinesterase Inhibition : Compounds bearing similar structural motifs have been identified as potent acetylcholinesterase inhibitors. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound has shown strong inhibitory activity against urease, which is significant for treating infections caused by Helicobacter pylori. The IC50 values for related compounds were reported as low as 2.14 µM, indicating high potency compared to standard drugs .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Docking Studies : In silico studies reveal that the compound can effectively bind to target enzymes and receptors, which is critical for its pharmacological efficacy. The interactions are primarily due to hydrogen bonding and hydrophobic interactions facilitated by the fluorinated benzoyl and methoxybenzyl groups .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives similar to the compound :
- Antibacterial Screening : A series of synthesized triazole derivatives were tested against multiple bacterial strains. The results indicated that modifications in the piperidine and triazole structures significantly influenced antibacterial potency .
- In Vivo Studies : Further research is warranted to evaluate the in vivo efficacy and safety profile of this compound. Preliminary studies suggest that its pharmacokinetic properties may support oral bioavailability, making it a candidate for further development .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperidine Substituents
The piperidine ring and its substituents significantly influence biological activity. Key analogues include:
GSK2194069
- Structure : Features a cyclopropanecarbonyl group on the piperidine and a benzofuran-6-yl substituent.
- Activity : Potent inhibitor of β-ketoacyl-ACP reductase, a critical enzyme in FAS .
- Molecular Formula : C₂₅H₂₄N₄O₃ (MW: 428.48 g/mol).
- Key Difference : The cyclopropanecarbonyl group may enhance metabolic stability compared to the 2,6-difluorobenzoyl group in the target compound.
BL19961
- Structure : Substituted with a 3-fluoro-4-methoxybenzoyl group on piperidine and a 4-fluorobenzyl group.
- Molecular Formula : C₂₂H₂₂F₂N₄O₃ (MW: 428.43 g/mol) .
- Comparison : Despite identical molecular weight, the 3-fluoro-4-methoxy substitution likely alters target binding affinity compared to the 2,6-difluoro configuration.
IPI-9119
Analogues with Modified Benzyl Groups
Substituents on the benzyl group impact solubility and target engagement:
Compounds 6f, 7a–c ()
- Structures : Feature thiosemicarbazide or thione groups, with variations in alkyl/aryl substituents (e.g., bromophenyl, methyl, ethyl).
- Physical Properties : Melting points range from 123°C to 175°C, with yields of 80–87% .
- Comparison : The thione group in these compounds may enhance metal-binding capacity, diverging from the methoxybenzyl group’s role in the target compound.
BL19957–BL19963 Series ()
Activity-Based Comparison
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 2,6-difluorobenzoyl group in the target compound likely increases lipophilicity compared to analogues with polar substituents (e.g., BL19962’s thienyl group) .
- Metabolic Stability: Fluorine atoms may reduce oxidative metabolism, enhancing half-life relative to non-fluorinated analogues like GSK2194069 .
- Synthetic Feasibility : Yields for the target compound’s analogues range from 80–87%, suggesting robust synthetic routes despite structural complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
